![molecular formula C8H16ClNO B2825374 {1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride CAS No. 1955561-19-9](/img/structure/B2825374.png)
{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride” is a chemical compound with the CAS Number: 2418595-08-9 . It has a molecular weight of 177.67 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Synthesis Analysis
The synthesis of “this compound” or similar compounds often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The IUPAC name for this compound is ((1S,5R)-6-azabicyclo[3.2.1]octan-5-yl)methanol hydrochloride . The InChI code for this compound is 1S/C8H15NO.ClH/c10-6-8-3-1-2-7(4-8)5-9-8;/h7,9-10H,1-6H2;1H/t7-,8+;/m0./s1 .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 177.67 .Wissenschaftliche Forschungsanwendungen
Stereoselective Ring Expansion
- Chiral-Bridged Azepanes Synthesis : A study by Wojaczyńska, Turowska-Tyrk, and Skarżewski (2012) demonstrates the stereoselective ring expansion of 2-azanorbornan-3-yl methanols to create chiral-bridged azepanes. This process involves high yielding, stereoselective ring expansion to novel 2-azabicyclo[3.2.1]octane systems via aziridinium intermediates (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).
Anti-Influenza Virus Activity
- Tricyclic Compounds Development : Oka et al. (2001) designed several novel tricyclic compounds based on the structure of triperiden for anti-influenza virus agents, including a compound with 1-azabicyclo[3.3.0]octan-5-yl moiety. One of these compounds showed potent anti-influenza A virus activity (Oka et al., 2001).
Crystallography and Structural Studies
- Crystal Data of Azabicyclo Compounds : Sonar, Parkin, and Crooks (2004) analyzed crystals of azabicyclo compounds, contributing to the understanding of the molecular structure and properties of these types of chemicals (Sonar, Parkin, & Crooks, 2004).
Synthesis and Characterization in Nanotechnology
- Zn Nanoparticles Synthesis : Pushpanathan and Kumar (2014) utilized a hetero bicyclic compound related to 1-azabicyclo[3.2.1]octan-5-yl for synthesizing and stabilizing zinc nanoparticles, illustrating its potential in nanotechnology applications (Pushpanathan & Kumar, 2014).
Chemical Reactions and Synthesis
- Reactions with Nucleophilic Reagents : Chlenov, Salamonov, and Tartakovskii (1976) studied the reactions of similar bicyclic compounds with various reagents, expanding the understanding of their chemical reactivity (Chlenov, Salamonov, & Tartakovskii, 1976).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of {1-Azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of {1-Azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a stereoselective manner . This means that the compound’s three-dimensional structure plays a crucial role in its interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by {1-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biological pathways due to their wide array of biological activities .
Result of Action
The molecular and cellular effects of {1-Azabicyclo[32Compounds with a similar structure, such as tropane alkaloids, are known to have a wide array of biological activities .
Eigenschaften
IUPAC Name |
1-azabicyclo[3.2.1]octan-5-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-8-2-1-4-9(6-8)5-3-8;/h10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGIVMPWVFOFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)C2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825291.png)
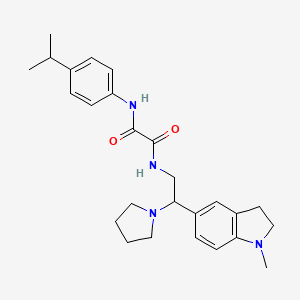
![Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2825293.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2825294.png)
![5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2825295.png)
![methyl 4-({4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}sulfamoyl)benzoate](/img/structure/B2825299.png)
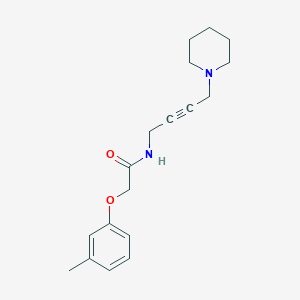
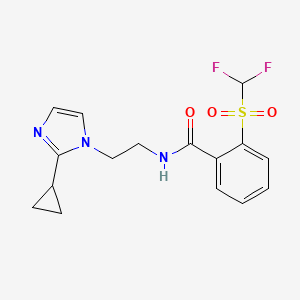
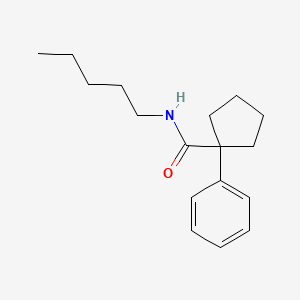
![[4-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2825307.png)
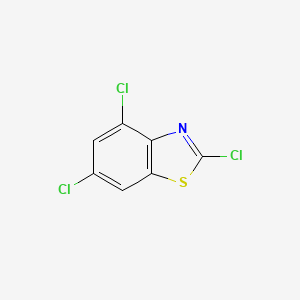
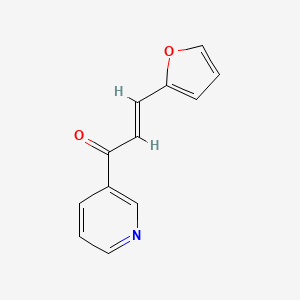
![3-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2825312.png)

